Ampicillin, L-

Description

Historical Trajectory of Aminopenicillin Research

The history of aminopenicillin research is intrinsically linked to the discovery and subsequent development of penicillin. The initial discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the antibiotic era. nih.govwikipedia.org While natural penicillins like penicillin G were highly effective against many Gram-positive bacteria, their limited activity against Gram-negative organisms and susceptibility to enzymatic degradation by bacterial penicillinases presented significant challenges. nih.govnih.govsaspublishers.com

This limitation spurred research into semi-synthetic modifications of the penicillin nucleus to broaden the spectrum of activity and improve stability. Ampicillin (B1664943), synthesized in the early 1960s, represented a major breakthrough as the first broad-spectrum penicillin effective against both Gram-positive and some Gram-negative bacteria. wikipedia.orgnih.govsaspublishers.com Its introduction significantly expanded the therapeutic options for treating a wider range of infections. Ampicillin was released on European markets in 1961. pasteur.fr

However, the widespread use of ampicillin soon led to the emergence of resistant bacterial strains. Early cases of resistance were observed shortly after its introduction, notably in Salmonella typhimurium outbreaks in the United Kingdom between 1962 and 1964. pasteur.fr Retrospective studies analyzing historical Salmonella samples have shown that ampicillin resistance genes were present in bacterial populations even before the drug's widespread clinical use, suggesting that the practice of using low doses of penicillin G in livestock feed in the 1950s may have contributed to the selection and spread of resistance. pasteur.frsciencedaily.com This historical perspective underscores the close relationship between antibiotic use, the evolution of resistance, and the need for continuous research.

Evolution of Ampicillin's Role in Antimicrobial Research

The rapid emergence of ampicillin resistance necessitated a shift in research focus. While initial research centered on establishing its broad-spectrum efficacy, the focus evolved to understanding the mechanisms of resistance, primarily the production of beta-lactamase enzymes that hydrolyze the β-lactam ring of ampicillin. onlinescientificresearch.comnih.gov

This understanding paved the way for research into strategies to overcome resistance. A significant development was the co-administration of ampicillin with beta-lactamase inhibitors, such as sulbactam (B1307) or clavulanic acid. nih.govfao.orgresearchgate.net Research demonstrated that these inhibitors could protect ampicillin from enzymatic degradation, restoring its activity against beta-lactamase-producing strains. researchgate.net This led to the development of combination therapies that extended the lifespan and utility of ampicillin.

Furthermore, research has explored the dynamics of resistance evolution. Studies have investigated how bacteria acquire and spread resistance genes, often through plasmids. researchgate.net Interestingly, there have been reports of ampicillin regaining activity against certain bacterial strains, such as Salmonella Typhi. nih.gov Speculative theories suggest that reduced exposure to ampicillin over time might lead to the loss of plasmid-mediated resistance or the emergence of susceptible strains, highlighting the complex evolutionary pressures at play. nih.gov Research using directed evolution has also been employed to study how bacteria can develop resistance to ampicillin and other cell-wall synthesis inhibitors. pnas.org

Scope and Significance of Contemporary Ampicillin Research

Contemporary research on ampicillin continues to address the challenges posed by antibiotic resistance while also exploring new applications and formulations. Understanding the molecular mechanisms of resistance remains a key area, including detailed studies of beta-lactamase enzymes and their interactions with ampicillin and inhibitors.

Research is also focused on novel approaches to enhance ampicillin's efficacy and overcome resistance. Nanotechnology, for instance, is being explored to develop nanoantibiotics that can improve the delivery of ampicillin to infection sites and potentially reduce toxicity. nih.gov Studies have investigated ampicillin-conjugated magnetic nanoparticles showing antimicrobial activity against various bacterial strains. nih.gov

Beyond its clinical use, ampicillin remains a valuable tool in molecular biology research, particularly as a selection marker in genetic engineering to identify transformed cells expressing beta-lactamase-mediated resistance. fishersci.ca

Contemporary research findings include studies on the minimum inhibitory concentrations (MICs) of ampicillin against various bacterial species. For example, studies have reported MIC values for Escherichia coli at 4 mg/L, Staphylococcus aureus at 0.6-1 mg/L, Streptococcus pneumoniae at 0.03-0.06 mg/L, and Hemophilus influenzae at 0.25 mg/L. nih.gov Research also continues into the pharmacokinetics and metabolism of ampicillin, including studies on its distribution in tissues and excretion pathways. nih.govfao.org

The significance of contemporary ampicillin research lies in its contribution to the broader fight against antimicrobial resistance. By studying the mechanisms of resistance, exploring new delivery systems, and investigating combination therapies, researchers aim to preserve the utility of existing antibiotics like ampicillin and inform the development of future antimicrobial agents. Despite the challenges, ampicillin's established efficacy against susceptible strains and its continued study underscore its enduring importance in antimicrobial research. walshmedicalmedia.compatsnap.com

Structure

3D Structure

Properties

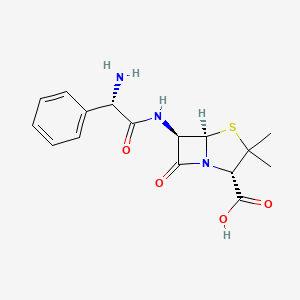

IUPAC Name |

(2S,5R,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUERGKIZMTKX-BBGACYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172992 | |

| Record name | Ampicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19379-33-0 | |

| Record name | L-(+)-Ampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(+)-Ampicillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLIN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV84J2559 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Antimicrobial Action

Penicillin-Binding Protein (PBP) Inhibition Research

The primary targets of beta-lactam antibiotics are a group of bacterial enzymes located in the cell membrane known as penicillin-binding proteins (PBPs) patsnap.comdrugbank.comwikipedia.org. These proteins are essential for the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall patsnap.comwikipedia.orgnih.gov. Beta-lactam antibiotics mimic the D-Ala-D-Ala portion of the peptidoglycan precursor and covalently bind to the active site of PBPs, thereby inhibiting their transpeptidase activity patsnap.comwikipedia.orgonlinescientificresearch.com. This irreversible inhibition prevents the cross-linking of peptidoglycan chains, compromising cell wall integrity patsnap.comwikipedia.org.

Research into PBP inhibition is extensive for ampicillin (B1664943) (the active form). Studies have shown ampicillin's affinity for various PBPs in different bacterial species drugbank.comoup.comresearchgate.net. For instance, in Streptococcus pneumoniae, ampicillin inhibits PBPs 1a, 1b, 2a, and 2b, as well as serine-type D-Ala-D-Ala carboxypeptidase drugbank.com. In Veillonella strains, ampicillin shows strong binding to a high-molecular-weight PBP of approximately 66 kDa oup.com.

Specific PBP Targets and Binding Affinities

While extensive data on the specific PBP targets and binding affinities solely for L-Ampicillin is limited in the provided search results, the mechanism of action for ampicillin (referring to the active form) involves binding to multiple PBPs. The specific PBPs targeted can vary depending on the bacterial species drugbank.comwikipedia.org. Resistance mechanisms in bacteria often involve alterations in PBPs, such as reduced affinity for beta-lactams or overexpression of certain PBPs wikipedia.orgoup.comasm.org. For example, resistance in Enterococcus faecium is linked to the overexpression and reduced affinity of PBP5 for ampicillin oup.comasm.org.

Given that L-Ampicillin is the less active enantiomer compared to D-Ampicillin, research involving L-Ampicillin often highlights the importance of stereochemistry for effective PBP binding and subsequent antimicrobial activity pioneerpublisher.comoup.com. Studies comparing the activity of D and L epimers of ampicillin have shown significant differences in activity, with the D-isomer being substantially more active oup.com. This suggests that the stereochemical configuration at the alpha-carbon of the side chain is critical for optimal interaction with the PBP active site.

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis Pathways

Ampicillin's inhibition of PBPs directly disrupts the final transpeptidation step of peptidoglycan synthesis patsnap.comonlinescientificresearch.com. This step involves the formation of cross-links between peptidoglycan strands, which provides rigidity to the cell wall patsnap.com. By acylating the transpeptidase enzyme (a type of PBP), ampicillin prevents the formation of these essential cross-links onlinescientificresearch.com. The weakened peptidoglycan structure can no longer withstand the internal turgor pressure of the bacterium patsnap.com.

The effect of ampicillin on peptidoglycan synthesis has been observed in various studies. For example, ampicillin treatment leads to a decrease in chloroplast number in moss cells, which is attributed to the inhibition of peptidoglycan synthesis in cyanelles (plastids with peptidoglycan walls) oup.com. This demonstrates the direct impact of ampicillin on peptidoglycan-synthesizing machinery.

Induction of Bacterial Cell Lysis Mechanisms

The inhibition of peptidoglycan synthesis by ampicillin leads to a disruption in the balance between cell wall synthesis and degradation nih.govoup.com. This imbalance can trigger bacterial cell lysis patsnap.comonlinescientificresearch.comoup.comwikipedia.org. Lysis is mediated by bacterial cell wall autolytic enzymes, such as autolysins drugbank.comnih.gov. While the exact molecular mechanisms underlying beta-lactam-induced lysis are not fully understood, it is proposed that the inhibition of PBPs leads to the uncontrolled activity of these autolytic enzymes, resulting in the degradation of the weakened cell wall and subsequent cell bursting due to osmotic pressure patsnap.comdrugbank.comnih.govoup.comnih.gov.

Studies have investigated the dynamics of ampicillin-induced lysis at the single-cell level, observing phenomena like bulging and swelling of the cell membrane before explosive lysis frontiersin.org. Research in Escherichia coli has also explored the factors influencing ampicillin-mediated lysis, including the stringent response and the levels of anionic phospholipids (B1166683) oup.comasm.org.

Subcellular and Molecular Interactions Beyond PBPs

While PBPs are the primary targets, beta-lactam antibiotics like ampicillin may have other subcellular and molecular interactions.

Influence on Bacterial Cell Wall Autolytic Enzymes

As mentioned earlier, bacterial cell wall autolytic enzymes (autolysins) play a role in cell wall remodeling and are implicated in beta-lactam-induced lysis drugbank.comoup.comnih.govla.gov. It is possible that ampicillin interferes with the regulation of these autolysins, potentially by interfering with an autolysin inhibitor drugbank.comnih.govla.gov. This interference could lead to the uncontrolled activation of autolytic enzymes, contributing to cell wall degradation and lysis oup.com. The mechanisms involving the inactivation of inhibitors to autolytic enzymes have been proposed as part of ampicillin's action la.gov.

The balance between peptidoglycan synthesis and degradation is critical for bacterial survival, and beta-lactams disturb this balance, leading to cell lysis mediated by autolytic enzymes nih.gov.

Here is a summary of PBP targets mentioned for ampicillin (note: this data primarily pertains to the active form, ampicillin, and specific data for L-Ampicillin's affinity to these targets is limited in the provided sources):

| Bacterial Species | Targeted PBPs | Notes |

| Streptococcus pneumoniae | PBP1a, PBP1b, PBP2a, PBP2b, Serine-type D-Ala-D-Ala carboxypeptidase | PBPs involved in cell wall synthesis. drugbank.com |

| Veillonella spp. | ~66 kDa PBP | PBP with high affinity for ampicillin. oup.com |

| Enterococcus faecium | PBP5 | Overexpression and reduced affinity linked to resistance. oup.comasm.org |

| Escherichia coli | PBPs involved in peptidoglycan synthesis | General targets for beta-lactams. researchgate.netfrontiersin.org |

Antimicrobial Spectrum and Efficacy Studies

Broad-Spectrum Activity Analysis

Ampicillin (B1664943) is characterized as a broad-spectrum penicillin, demonstrating activity against a range of both Gram-positive and Gram-negative bacteria. wikipedia.orgla.govonlinescientificresearch.comonlinescientificresearch.comdrugbank.combiocompare.com This broad activity was a significant development compared to earlier penicillins which were primarily effective against Gram-positive organisms. wikipedia.org

Efficacy Against Gram-Positive Bacterial Organisms

Ampicillin is effective against numerous Gram-positive bacteria. This includes Streptococcus pneumoniae, Streptococcus pyogenes, and certain isolates of Staphylococcus aureus (though not typically penicillin-resistant or methicillin-resistant strains). wikipedia.org It also shows activity against Trueperella and some Enterococcus species, including multidrug-resistant Enterococcus faecalis and E. faecium. wikipedia.org Listeria monocytogenes is also generally susceptible to ampicillin. onlinescientificresearch.comchemicalbook.comrrml.ro Studies have evaluated the efficacy of ampicillin against Staphylococcus aureus strains, noting varying resistance levels in isolates from sources like bovine mastitis. jmchemsci.com

Efficacy Against Gram-Negative Bacterial Organisms

Activity against Gram-negative bacteria includes Neisseria meningitidis, some Haemophilus influenzae, and certain Enterobacteriaceae such as Escherichia coli, Proteus mirabilis, Salmonella enterica, and Shigella. wikipedia.orgla.govonlinescientificresearch.comonlinescientificresearch.comdrugbank.com The presence of an amino group in ampicillin is thought to facilitate its passage through the outer membrane of Gram-negative bacteria. wikipedia.org However, many Enterobacteriaceae and Pseudomonas species are resistant to ampicillin. wikipedia.org Resistance in Gram-negative bacteria like E. coli has been observed, particularly in multidrug-resistant strains. jmb.or.krresearchgate.net

Activity Against Anaerobic Bacteria

Ampicillin has reported in vitro activity against both aerobic and anaerobic bacteria, including Gram-positive and Gram-negative anaerobes. onlinescientificresearch.comonlinescientificresearch.comdrugbank.comchemicalbook.com

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. idexx.dk MIC values for ampicillin vary depending on the specific bacterial species and even the individual strain. idexx.dk

Reported MIC values for ampicillin against certain medically important organisms include:

Escherichia coli: MIC = 4 mg/L. nih.govresearchgate.net

Staphylococcus aureus: MIC = 0.6-1 mg/L. nih.govresearchgate.net

Streptococcus pneumoniae: MIC = 0.03-0.06 mg/L. nih.govresearchgate.net

Haemophilus influenzae: MIC = 0.25 mg/L. nih.govresearchgate.net

Studies on multidrug-resistant E. coli have shown higher MIC values for ampicillin alone, but these can be significantly reduced in combination with other agents. jmb.or.kr For Enterococcus faecalis, MICs of ampicillin can be high, and susceptibility testing results for ampicillin may predict susceptibility to amoxicillin (B794) but not necessarily to other beta-lactams like imipenem (B608078) or piperacillin. openmicrobiologyjournal.comnih.govresearchgate.net

| Bacterial Organism | Reported MIC Range (mg/L) | Source Index |

|---|---|---|

| Escherichia coli | 4 | nih.govresearchgate.net |

| Staphylococcus aureus | 0.6 - 1 | nih.govresearchgate.net |

| Streptococcus pneumoniae | 0.03 - 0.06 | nih.govresearchgate.net |

| Haemophilus influenzae | 0.25 | nih.govresearchgate.net |

Bactericidal Versus Bacteriostatic Modalities

Ampicillin is generally considered bactericidal. wikipedia.orgonlinescientificresearch.comonlinescientificresearch.comdrugbank.comnih.govfao.org Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). wikipedia.orgla.govonlinescientificresearch.comonlinescientificresearch.comdrugbank.combiocompare.comnih.govfao.orgresearchgate.net This inhibition of peptidoglycan synthesis weakens the cell wall, ultimately leading to cell lysis. wikipedia.orgdrugbank.combiocompare.com The bactericidal activity results from the suppression of cell wall synthesis. onlinescientificresearch.comonlinescientificresearch.comdrugbank.com

Studies have explored the interaction of ampicillin's bactericidal activity with bacteriostatic agents, noting that pre-exposure to bacteriostatic drugs can influence the effectiveness of subsequent ampicillin treatment, potentially by affecting bacterial growth rate and beta-lactamase production. asm.org

In Vitro Susceptibility Profiling

In vitro susceptibility profiling is crucial for determining the effectiveness of ampicillin against specific bacterial isolates. Methods used include disk diffusion and broth or agar (B569324) dilution techniques to determine MICs. idexx.dkasm.org

Susceptibility patterns can vary widely among different bacterial species and strains due to mechanisms like the production of beta-lactamases, enzymes that inactivate ampicillin, or modifications in penicillin-binding proteins. la.govdrugbank.comnih.govasm.org Resistance to ampicillin is a growing concern in various bacterial pathogens. la.govrrml.rojmchemsci.comresearchgate.netresearchgate.net For instance, studies have shown significant resistance rates to ampicillin in Staphylococcus aureus isolates. jmchemsci.com Similarly, resistance has been observed in Listeria monocytogenes strains isolated from severe infections. rrml.ro In some cases, combining ampicillin with beta-lactamase inhibitors like sulbactam (B1307) can enhance its spectrum and overcome resistance. wikipedia.orgfao.org However, susceptibility to ampicillin-sulbactam does not always predict susceptibility to other combinations like amoxicillin-clavulanate. asm.org

| Bacterial Organism | Susceptibility/Resistance Notes | Source Index |

|---|---|---|

| Staphylococcus aureus | Susceptibility varies; resistance observed, particularly in MRSA strains. | wikipedia.orgjmchemsci.com |

| Enterococcus faecalis | Generally susceptible, but resistance can occur; ampicillin susceptibility may predict amoxicillin susceptibility. | wikipedia.orgopenmicrobiologyjournal.comnih.govresearchgate.net |

| Escherichia coli | Activity against some strains; resistance is common, especially in MDR isolates. | wikipedia.orgla.govjmb.or.krresearchgate.net |

| Listeria monocytogenes | Usually sensitive, but resistant strains have been reported. | onlinescientificresearch.comchemicalbook.comrrml.ro |

| Pseudomonas spp. | Generally resistant. | wikipedia.orgopenmicrobiologyjournal.com |

Antibiotic Resistance Mechanisms and Countermeasures

Beta-Lactamase-Mediated Inactivation Research

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, a core structural component of penicillins and cephalosporins, rendering the antibiotic inactive biomolther.orgagscientific.com. This is a prevalent mechanism of resistance to ampicillin (B1664943) chemicalbook.comchemicalbook.comrcsb.org. Research in this area primarily focuses on the kinetics of hydrolysis of various beta-lactam substrates by different beta-lactamase enzymes and the development of inhibitors to counteract this activity.

Specific research detailing the interaction and inactivation of L-Ampicillin by beta-lactamases is not extensively documented in the consulted literature. Studies predominantly investigate the activity of beta-lactamases against the clinically used D-enantiomer, Ampicillin rcsb.orgnih.govnih.govacs.orgoup.com. For instance, TEM-1 is a common plasmid-mediated beta-lactamase known to hydrolyze ampicillin nih.govmdpi.com.

Extended-Spectrum Beta-Lactamase (ESBL) Stability

Extended-Spectrum Beta-Lactamases (ESBLs) are a group of beta-lactamases capable of hydrolyzing a broader range of beta-lactam antibiotics, including third-generation cephalosporins and aztreonam, in addition to penicillins oup.comnih.gov. ESBL production is a significant mechanism of resistance in Gram-negative bacteria mdpi.com. The stability of beta-lactam antibiotics against hydrolysis by ESBLs is a critical factor in their clinical effectiveness.

Synergistic Action with Beta-Lactamase Inhibitors

Beta-lactamase inhibitors are compounds administered in combination with beta-lactam antibiotics to protect the antibiotic from enzymatic degradation by beta-lactamases. These inhibitors typically bind to the beta-lactamase enzyme, inactivating it and allowing the co-administered beta-lactam antibiotic to exert its effect oup.comnih.govredemc.net. Combinations such as ampicillin-sulbactam are used clinically to overcome resistance mediated by beta-lactamase production oup.comnih.govacs.org.

Research on the synergistic action of beta-lactamase inhibitors primarily involves their use in combination with Ampicillin (the D-enantiomer) to restore or enhance its activity against beta-lactamase-producing bacteria nih.govoup.comnih.govacs.orgasm.org. Specific studies examining the synergistic action of beta-lactamase inhibitors with L-Ampicillin are not detailed in the consulted literature.

Non-Beta-Lactamase Resistance Mechanisms

Beyond enzymatic inactivation, bacteria employ other mechanisms to resist the effects of beta-lactam antibiotics. These include reducing the intracellular concentration of the antibiotic through efflux pumps or decreased permeability, modifying the antibiotic's target site, and metabolic adaptations.

Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration below inhibitory levels oup.comnih.govoup.commdpi.com. These systems contribute to both intrinsic and acquired antibiotic resistance oup.com. Various efflux pumps have been implicated in resistance to ampicillin in Gram-negative bacteria, such as the AcrAB-TolC system in Escherichia coli rcsb.orgdovepress.com.

While efflux pumps are known to transport a wide range of antibiotics, including beta-lactams like ampicillin rcsb.orgdovepress.comfrontiersin.org, specific research investigating the role of efflux pump systems in the transport or resistance to L-Ampicillin is not found in the provided search results. Studies typically focus on the efflux of the active antibiotic compound rcsb.orgdovepress.comfrontiersin.org.

Target Site Modifications

Beta-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis chemicalbook.comrcsb.orgnih.gov. Resistance can arise through modifications in the structure or expression levels of PBPs, which reduce their affinity for the antibiotic infectionsinsurgery.orgbiomolther.orgmdpi.complos.org. For example, alterations in PBPs are a known mechanism of resistance to ampicillin dovepress.comasm.org.

Research on target site modifications in the context of beta-lactam resistance primarily examines how changes in PBPs affect the binding and activity of clinically used beta-lactams, including Ampicillin mdpi.comdovepress.comasm.org. There is no specific information in the consulted literature detailing target site modifications that specifically confer resistance to L-Ampicillin.

Metabolic Adaptation in Resistance Development

Metabolic adaptation can play a role in the development of antibiotic resistance. Changes in bacterial metabolism can influence susceptibility to antibiotics and contribute to the emergence of resistant populations embopress.orgoup.com. Studies have explored metabolic shifts in bacteria exposed to ampicillin, noting changes in pathways related to carbon and amino acid metabolism asm.orgasm.orgnih.gov. These adaptations can sometimes compensate for the fitness costs associated with resistance mechanisms embopress.org.

Research in this area has linked metabolic changes to ampicillin resistance in bacteria like Escherichia coli and Lactobacillus plantarum asm.orgasm.orgnih.gov. However, specific investigations into the metabolic adaptation of bacteria in response to or conferring resistance to L-Ampicillin are not detailed in the provided search results. The focus remains on the metabolic responses related to resistance to the active antibiotic, Ampicillin.

Emergence and Spread of Ampicillin Resistance in Environmental Systems

The emergence and spread of ampicillin resistance in environmental systems is a significant concern driven by various factors, primarily linked to the widespread use and disposal of antibiotics. Human activity contaminates the environment, including water and soil, with antibiotics and resistant bacteria, accelerating the development and dissemination of antimicrobial resistance (AMR). cdc.gov Sources of contamination include human and animal waste, waste from pharmaceutical manufacturing, and the use of antibiotics in agriculture. cdc.govdovepress.comhealthpolicy-watch.news

Animal waste from livestock treated with antibiotics can carry drug residues and resistant germs, contaminating soil and water sources. cdc.govdovepress.com Similarly, human waste containing traces of consumed antibiotics and resistant bacteria contributes to the spread through wastewater. cdc.gov Wastewater treatment plants (WWTPs), while reducing contaminants, may not fully remove antibiotic residues or resistant bacteria and their genes, allowing them to enter waterways. cdc.govhealthpolicy-watch.news Pharmaceutical manufacturing waste, particularly from plants producing antibiotics, has been identified as a significant source of environmental antibiotic pollution, with high concentrations of antibiotics detected in nearby waterways. healthpolicy-watch.news

The presence of antibiotics in the environment exerts selective pressure on bacterial populations. nih.govdergipark.org.tr Bacteria with pre-existing resistance genes or those that acquire them through mutation or horizontal gene transfer are more likely to survive and proliferate in these contaminated environments. dovepress.comdergipark.org.trencyclopedie-environnement.orgfrontiersin.org Mobile genetic elements (MGEs), such as plasmids and transposons, play a crucial role in the horizontal transfer of resistance genes between different bacterial species in various environments, including soil, water, and the gut microbiomes of humans and animals. dovepress.comencyclopedie-environnement.org This interconnectedness between human, animal, and environmental reservoirs facilitates the rapid spread of genetic mechanisms of antimicrobial resistance. encyclopedie-environnement.org

Environmental bacteria can act as a reservoir for resistance genes, which can then be transferred to pathogenic bacteria. encyclopedie-environnement.orgfrontiersin.org Contamination of food products through contact with contaminated soil or water, or through the food chain, represents a pathway for the transmission of resistant bacteria from the environment to humans. cdc.govdovepress.com Aquaculture systems, for instance, have been identified as hotspots for the emergence and selection of AMR due to antibiotic use and exposure to contaminated water. ilri.org

Strategies to Combat Ampicillin Resistance

Combating ampicillin resistance requires a multi-faceted approach, including optimizing antibiotic use, improving hygiene and infection control, and developing new therapeutic strategies. clevelandclinic.orgnih.gov Two key strategies at the therapeutic level involve the use of combination therapies and the development of novel delivery systems.

Combination therapy involves using two or more drugs simultaneously to enhance their effectiveness and overcome bacterial resistance mechanisms. ujms.netconsensus.appdrugtargetreview.com This approach can be particularly effective against bacteria that have developed resistance to single agents. For ampicillin, the primary mechanism of resistance is often the production of beta-lactamase enzymes by bacteria, which hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. wikipedia.orgsvedbergopen.commdpi.com

A common and effective strategy to counter beta-lactamase-mediated resistance is combining ampicillin with a beta-lactamase inhibitor. These inhibitors bind to and inactivate the bacterial beta-lactamase enzymes, protecting ampicillin from degradation and allowing it to exert its antibacterial effect. wikipedia.orgnih.gov Examples of beta-lactamase inhibitors commonly combined with beta-lactam antibiotics include sulbactam (B1307), clavulanic acid, and tazobactam. wikipedia.orgnih.gov The combination of ampicillin and sulbactam (e.g., Unasyn) is a well-established example used clinically to treat infections caused by beta-lactamase-producing bacteria that would otherwise be resistant to ampicillin alone. nih.govresearchgate.net Studies have demonstrated the effectiveness of ampicillin combined with a beta-lactamase inhibitor against beta-lactamase-producing bacteria, including Staphylococcus aureus. nih.gov

Combination therapies can also involve combining antibiotics with non-antibiotic compounds that enhance the antibiotic's activity. These adjuvants can target resistance mechanisms, such as inhibiting efflux pumps that bacteria use to expel antibiotics, or disrupt bacterial signaling pathways. mdpi.comnih.gov Research is exploring the potential of combining ampicillin with compounds like (−)-epigallocatechin gallate (EGCG), a component of green tea, which has shown synergistic effects in restoring ampicillin sensitivity in multidrug-resistant Escherichia coli strains by disrupting membrane permeability and eradicating biofilms. mdpi.com Other potential adjuvants being investigated include cannabinoids and plant extracts like berberine. mdpi.commedcraveonline.com

Novel drug delivery systems aim to improve the efficacy of antibiotics, reduce toxicity, and potentially overcome resistance mechanisms by enhancing drug accumulation at the infection site, protecting the antibiotic from degradation, or facilitating its entry into bacterial cells or biofilms. scispace.comuax.comigi-global.cominnovareacademics.in These systems can include nanoparticles, liposomes, microspheres, and dendrimers. scispace.cominnovareacademics.in

Liposomes, which are lipid-based vesicles, have shown promise as carriers for antibiotics. scispace.comuax.com Encapsulating antibiotics in liposomes can increase their concentration at the site of infection, minimize exposure to host tissues (potentially reducing toxicity), and protect the antibiotic from enzymatic inactivation. uax.com Liposomes can also be designed to interact with bacterial membranes or biofilms, facilitating drug delivery to the target site and potentially overcoming resistance associated with reduced permeability or efflux pumps. uax.com

Nanoparticle-based delivery systems are also being explored to combat antibiotic resistance, particularly in the context of biofilm infections. Biofilms are a significant challenge in antibiotic treatment as they form a protective matrix around bacteria, reducing antibiotic penetration and increasing resistance. uax.commdpi.comox.ac.uk Novel systems, such as ultrasound-activated nanoparticles, are being developed to break through biofilms and deliver antibiotics directly to the embedded bacteria, significantly reducing the antibiotic concentration required for effective treatment. ox.ac.uk

Targeted drug delivery approaches using nanotechnology hold potential to enhance the effectiveness of existing antibiotics by improving their targeting efficiency to sites of interest and controlling the rate of drug release. igi-global.cominnovareacademics.in These systems can help overcome resistance mechanisms like efflux pumps and reduced membrane permeability by ensuring a higher concentration of the active drug reaches the bacterial target. igi-global.com

The development of novel delivery systems is seen as a crucial strategy to prolong the lifespan of existing antibiotics and improve treatment outcomes against resistant bacterial infections, especially given the challenges in discovering and developing new antibiotic classes. scispace.comimperial.ac.ukmdpi.com

Pharmacokinetic and Pharmacodynamic Pk/pd Research

Absorption and Bioavailability Studies

Ampicillin (B1664943) is reported to be well-absorbed from the gastrointestinal tract, although the presence of food can reduce its absorption wikipedia.org. The bioavailability of Ampicillin is approximately 62% for parenteral routes wikipedia.org. Oral bioavailability in humans is relatively poor, ranging from 30% to 40% nih.gov. Studies in animals have shown variable oral bioavailability, such as 17.78% in ducks and 26% in pigeons dergipark.org.tr. In calves, the absolute oral bioavailability of ampicillin trihydrate was found to be less than 10%, significantly lower than that of prodrugs like amoxicillin (B794) and pivampicillin (B1678493) avma.org. Fasting has been shown to improve the oral bioavailability of ampicillin in calves avma.org. The absorption mechanism in the small intestine appears to primarily involve paracellular diffusion rather than the PepT1 transporter, particularly for beta-lactam antibiotics with poor bioavailability like ampicillin nih.gov.

Distribution Profiles in Biological Systems

Ampicillin is distributed throughout most body tissues, with higher concentrations observed in the liver and kidneys wikipedia.orgfao.org. Plasma protein binding for Ampicillin is relatively low, ranging from 15% to 25%, compared to 60% to 90% for other penicillins wikipedia.orgdrugs.comnih.gov. This low protein binding suggests a larger fraction of the drug is available in the free, active form to distribute into tissues. Ampicillin can penetrate the cerebrospinal fluid (CSF), particularly when the meninges are inflamed, such as in cases of meningitis wikipedia.orgnih.gov. Therapeutic concentrations can also be achieved in soft tissues, including ascitic, pleural, and joint fluids nih.goviarc.fr. The distribution volume of ampicillin in infants has been reported as 0.40 L/kg, which is lower than the water volume, and this volume does not appear to be modified by infant maturation jscimedcentral.commums.ac.ir.

Excretion Pathways and Clearance Dynamics

Ampicillin is primarily eliminated unchanged, largely via the kidneys through renal tubular secretion and, to a lesser extent, glomerular filtration wikipedia.orgdrugs.comnih.govnih.govdrugbank.com. A significant portion of a dose is excreted unchanged in the urine within hours of administration drugs.com. For adults with normal renal function, approximately 20–64% of a single oral dose and 60–70% of a single intramuscular dose or 73–90% of a single intravenous dose are excreted unchanged in urine within 6–8 hours drugs.com. Small amounts of Ampicillin are also excreted in the feces and bile wikipedia.orgdrugs.com. Biliary and renal excretion of ampicillin can exhibit a circadian rhythm, with increased clearance observed during the active cycle compared to the resting cycle tandfonline.com. This active secretion is mediated via the anion carrier-mediated pathway tandfonline.com.

The total body clearance of ampicillin in pediatric patients aged 1 to 12 years has been reported as approximately 4.76 ml/min/kg asm.org. In infants, total body clearance ranges from 0.055 to 0.11 L/h/kg and increases with gestational and postnatal age, likely due to the maturation of renal function jscimedcentral.com. Renal clearance of ampicillin can be delayed in neonates and young infants due to incompletely developed renal function drugs.com.

Half-Life Determination in Various Physiological Contexts

The elimination half-life of Ampicillin varies depending on age and renal function. In adults with normal renal function, the half-life is typically between 0.7 and 1.5 hours drugs.comnih.gov. However, some sources report a plasma half-life of 1 to 2 hours wikipedia.orgnih.govmedicines.org.uk.

In pediatric populations, the half-life is generally longer in younger infants and decreases with maturation. In neonates aged 2–7 days, the half-life is around 4 hours; in those aged 8–14 days, it is approximately 2.8 hours; and in neonates aged 15–30 days, it is about 1.7 hours drugs.com. In infants with gestational and postnatal ages of ≤ 34 weeks and ≤ 7 days, respectively, the half-life is approximately 5.0 hours mums.ac.ir. The elimination half-life decreases with infant maturation jscimedcentral.commums.ac.ir. In older children (1 to 12 years), the half-life is shorter, around 0.77 hours asm.org. Studies in newborn infants receiving continuous intravenous infusion reported an average biological half-life of 134 minutes (approximately 2.2 hours), which was noted as being more than twice as long as that in adults at the time of the study oup.com.

Renal impairment significantly prolongs the half-life of Ampicillin. In patients with creatinine (B1669602) clearance (Clcr) less than 10 mL/minute, the half-life can range from 7.4 to 21 hours drugs.com. In patients with severe renal failure, the terminal half-life more than doubles compared to subjects with normal or mild renal impairment nih.gov. In elderly patients aged 67–76 years, the half-life can range from 1.4 to 6.2 hours due to diminished tubular secretory ability drugs.com. Pregnancy also increases the clearance of ampicillin, potentially by up to 50%, necessitating higher doses to achieve therapeutic levels wikipedia.org.

Data Table: Ampicillin Half-Life in Various Populations

| Population Group | Typical Half-Life (hours) | Source Index |

| Adults with normal renal function | 0.7 - 1.5 | drugs.comnih.gov |

| Adults with normal renal function | 1 - 2 | wikipedia.orgnih.govmedicines.org.uk |

| Neonates 2-7 days old | ~4 | drugs.com |

| Neonates 8-14 days old | ~2.8 | drugs.com |

| Neonates 15-30 days old | ~1.7 | drugs.com |

| Infants (≤ 34 weeks gestation, ≤ 7 days postnatal) | ~5.0 | mums.ac.ir |

| Children 1-12 years old | ~0.77 | asm.org |

| Newborn infants (IV infusion) | ~2.2 (134 mins) | oup.com |

| Elderly (67-76 years) | 1.4 - 6.2 | drugs.com |

| Patients with Clcr < 10 mL/minute | 7.4 - 21 | drugs.com |

| Patients on hemodialysis (off-dialysis) | ~17.4 | nih.gov |

| Patients on hemodialysis (on-dialysis) | ~2.2 | nih.gov |

PK/PD Modeling and Simulation in Infection Treatment

The antimicrobial activity of beta-lactam antibiotics like Ampicillin is considered time-dependent, meaning the efficacy is best correlated with the duration that the drug concentration in plasma remains above the minimum inhibitory concentration (MIC) of the target bacteria (fT > MIC) nih.govasm.org. PK/PD modeling and simulation are used to determine appropriate dosing regimens that achieve the desired fT > MIC target for optimal efficacy while minimizing unnecessary exposure nih.gov. Studies have shown that achieving a time above MIC of greater than 50% of the treatment period is generally associated with favorable outcomes nih.gov. Population pharmacokinetic analyses have been conducted for ampicillin, often in combination with sulbactam (B1307), to understand variability in clearance and distribution and inform dosing strategies, particularly in specific patient populations nih.gov.

Pediatric Pharmacokinetics

The pharmacokinetics of Ampicillin in pediatric patients, particularly neonates and young infants, differ significantly from those in older children and adults due to maturational changes in renal function and potentially other physiological factors drugs.comjscimedcentral.comoup.com. Studies have characterized ampicillin pharmacokinetics in various pediatric age groups, providing data on half-life, clearance, and distribution volume drugs.comjscimedcentral.commums.ac.irasm.orgoup.com. This data is crucial for developing age-appropriate dosing guidelines to ensure adequate drug exposure for therapeutic efficacy while minimizing potential toxicity in this vulnerable population drugs.com. For instance, the elimination half-life is longer and renal clearance is lower in newborns compared to older infants and children drugs.comjscimedcentral.comoup.com.

Data Table: Ampicillin PK Parameters in Pediatric Patients

| Age Group | Elimination Half-Life (hours) | Total Body Clearance (L/h/kg or ml/min/kg) | Distribution Volume (L/kg) | Source Index |

| Infants (≤ 34 weeks gestation, ≤ 7 days postnatal) | ~5.0 | ~0.055 L/h/kg | ~0.40 | mums.ac.ir |

| Infants (general, decreases with maturation) | 2.4 - 5.0 | 0.055 - 0.11 L/h/kg (increases with age) | 0.40 (independent of age) | jscimedcentral.com |

| Children (general) | ~0.8 | ~5 ml/min/kg | ~0.3 | jscimedcentral.com |

| Children 1-12 years | ~0.77 | ~4.76 ml/min/kg | ~0.32 | asm.org |

| Neonates 2-7 days old | ~4.0 | - | - | drugs.com |

| Neonates 8-14 days old | ~2.8 | - | - | drugs.com |

| Neonates 15-30 days old | ~1.7 | - | - | drugs.com |

| Newborn infants (IV infusion average) | ~2.2 (134 mins) | - | - | oup.com |

Impact of Renal Impairment on PK

Renal function is a primary determinant of Ampicillin clearance, and impairment of kidney function significantly alters its pharmacokinetics drugs.comnih.govnih.govasm.org. As renal function declines (indicated by decreased creatinine clearance), the total body clearance of ampicillin decreases, leading to higher serum concentrations and a prolonged elimination half-life drugs.comnih.govnih.govresearchgate.net. Studies have shown a negative correlation between ampicillin serum concentrations and glomerular filtration rate (GFR) researchgate.net. In patients with severe renal failure, the half-life can be substantially extended drugs.comnih.govnih.gov. Hemodialysis can remove Ampicillin from the body, and the half-life is significantly shorter during hemodialysis sessions compared to the inter-dialysis period drugs.comnih.gov. Dosage adjustments are necessary in patients with renal dysfunction to prevent drug accumulation and potential toxicity while ensuring adequate therapeutic levels drugs.comnih.gov.

Metabolic Studies and Biotransformation

Identification and Characterization of Ampicillin (B1664943) Metabolites

Ampicillin is subject to metabolism, leading to the formation of several breakdown products. While a significant portion of ampicillin is excreted unchanged, metabolic transformation does occur. Healthy subjects can metabolize about 20% of a given dose of ampicillin, with approximately 7% of the total dose excreted as metabolites in urine within 12 hours. nih.govnih.gov

The primary metabolic pathways involve the degradation of the beta-lactam ring, a characteristic feature of penicillins.

Penicilloic Acid Formation

The most well-characterized metabolic transformation of ampicillin is the hydrolysis of its beta-lactam ring, leading to the formation of penicilloic acid. nih.govwikipedia.orgontosight.ai This reaction is often catalyzed by beta-lactamase enzymes produced by bacteria as a resistance mechanism. ontosight.ai The opening of the beta-lactam ring results in the formation of ampicilloic acid, which exists as isomers, specifically (5R,6R)-penicilloic acid and its epimer (5S,6R)-penicilloic acid. nih.goviarc.frfao.org This degradation product has significantly reduced or no antibacterial activity compared to the parent compound. ontosight.ai The formation of penicilloic acid can occur through enzymatic hydrolysis by bacterial beta-lactamases or through non-enzymatic hydrolysis, particularly in aqueous solutions. researchgate.nettaylorandfrancis.com

Research has identified both (5R,6R)-ampicilloic acid and (5S,6R)-ampicilloic acid as metabolites found in plasma, bile, and urine. fao.org Studies in humans have quantified the urinary excretion of these metabolites. For instance, in one study, after an oral dose of 500 mg ampicillin, the fraction of urinary excretion after 8 hours included 3.29% of (5R,6R)-ampicilloic acid and 1.82% of its (5S,6R)-epimer. fao.org

Piperazine-2,5-dione Formation

Another known metabolic product of ampicillin is piperazine-2,5-dione. nih.goviarc.frfao.org This compound is suggested to arise from intramolecular aminolysis. nih.gov Studies investigating the reaction of ampicillin with serum albumin have shown the formation of a free piperazine-2,5-dione derivative, a process that competes with the formation of penicilloyl-protein conjugates. nih.gov This metabolite has also been detected in human urine after oral intake of ampicillin. nih.goviarc.frfao.org In a study examining urinary excretion, ampicillin piperazine-2,5-dione accounted for 0.37% of the analyzed metabolites after 8 hours. fao.org

The formation of ampicillin piperazine-2,5-dione has been observed in vitro and its preparation described in research. researchgate.netglobalresearchonline.net

Bacterial Metabolic Perturbations Induced by Ampicillin

Beyond its primary mechanism of inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) drugbank.com, ampicillin can induce significant perturbations in bacterial metabolism. These metabolic shifts can contribute to bacterial responses to the antibiotic, including the development of tolerance and resistance.

Impact on Glucose Metabolism and Glycolysis

Ampicillin has been shown to influence bacterial glucose metabolism. Research indicates that ampicillin can affect glucose abundance in bacteria as they transition from tolerance to resistance. nih.govresearchgate.netnih.gov One proposed mechanism involves ampicillin targeting the pts promoter and inhibiting pyruvate (B1213749) dehydrogenase (PDH). nih.govresearchgate.netnih.gov This action promotes glucose transport while simultaneously inhibiting glycolysis. nih.govresearchgate.netnih.gov Consequently, glucose is shunted into the pentose (B10789219) phosphate (B84403) pathway (PPP) instead of proceeding through glycolysis. nih.govresearchgate.net

Studies have demonstrated that ampicillin can inhibit PDH activity in a dose-dependent manner in Escherichia coli. nih.gov The inhibition of PDH can lead to the accumulation of pyruvate, which in turn can competitively bind with ampicillin, potentially restoring PDH activity. nih.govresearchgate.netnih.gov This metabolic shift, characterized by reduced glycolysis and changes in glucose abundance, appears to play a role in the development of ampicillin tolerance and resistance. nih.gov

Furthermore, research has explored the link between glycolysis and ampicillin resistance in Streptococcus agalactiae. Studies suggest that glycolysis is significantly repressed in ampicillin-resistant strains. tandfonline.com Reactivating glycolysis, for example, through the addition of exogenous fructose, has been shown to increase ampicillin uptake and restore sensitivity in resistant bacteria. tandfonline.com This highlights the critical role of glycolysis in the efficacy of ampicillin.

Reactive Oxygen Species (ROS) Generation and Oxidative Damage

Treatment with beta-lactam antibiotics, including ampicillin, can lead to increased generation of reactive oxygen species (ROS) in bacteria. frontiersin.orgasm.orgnih.gov This increase in ROS levels contributes to oxidative stress and can cause damage to bacterial cellular components, such as DNA and RNA. frontiersin.orgpnas.org

Studies have quantified the increase in ROS levels induced by ampicillin treatment in Escherichia coli. One study reported that ampicillin treatment resulted in a 174% ± 11% increase in reactive oxygen species levels. frontiersin.org This oxidative stress can lead to oxidative damage, as evidenced by elevated levels of markers like 8-OHdG and 8-OHG, which indicate damage to bacterial DNA and RNA, respectively. frontiersin.org Ampicillin treatment has been associated with ROS-dependent DNA damage in bacteria. pnas.org

The generation of ROS is considered an additional mode of bactericidal action for some antibiotics. asm.org While ampicillin's primary mechanism is cell wall synthesis inhibition, the induction of oxidative stress through ROS production appears to contribute to its lethal effects. frontiersin.orgasm.orgnih.gov

Amino Acid Metabolism Alterations

Ampicillin can also induce alterations in bacterial amino acid metabolism. Proteomic analysis of Escherichia coli exposed to subinhibitory concentrations of ampicillin has revealed changes in the expression of proteins involved in various metabolic pathways, including amino acid metabolism. tandfonline.com A significant proportion of differential proteins observed were involved in metabolic pathways, with a majority showing decreased expression in the presence of ampicillin. tandfonline.com

In some instances, exposure to beta-lactam antibiotics, including ampicillin, has been linked to a selective upregulation of specific amino acids. frontiersin.org This upregulation may represent a metabolic adaptation by bacteria to counteract oxidative damage induced by the antibiotic, as some amino acids are associated with cellular repair mechanisms. frontiersin.org

Furthermore, studies on the impact of ampicillin on gut microbiota have suggested that ampicillin can stimulate certain bacterial metabolic functions, including aspects of amino acid metabolism. researchgate.net For example, metabolism of D-arginine and D-ornithine was observed to be stimulated by ampicillin in one study. researchgate.net

Host Metabolism Interactions

Ampicillin interacts with host metabolism primarily through its pharmacokinetic processes, including limited biotransformation and interactions with host proteins and physiological systems.

Ampicillin is largely excreted unchanged in the urine in mammals. drugs.comnih.govrxlist.comwikidoc.orgfda.govmsdvetmanual.com Studies in healthy human subjects indicate that approximately 20% of a given dose (250-500 mg) of ampicillin is metabolized. nih.govnih.gov Within 12 hours, about 7% of the total dose is excreted as metabolites in urine. nih.govnih.gov

Metabolites of ampicillin identified in human urine include (5R,6R)-penicilloic acid, (5S,6R)-penicilloic acid (epimers), and ampicillin piperazine-2,5-dione. nih.govnih.govnih.govfao.org The formation of penicilloic acid derivatives involves the hydrolysis of the beta-lactam ring. wikipedia.orgpreprints.orgnih.gov One study using liquid chromatography/mass spectrometry identified the (3S,5R) and (3S,5S) epimers of ampicillin penilloic acid in human urine, suggesting that only one epimer is eliminated from the body while the other arises from interconversion in the urine sample. nih.gov The component produced in vivo is speculated to be the (3S,5R) epimer of ampicillin penilloic acid. nih.gov

The active form of ampicillin appears in bile in higher concentrations than in serum. fda.gov In rats, excretion in bile and urine accounted for 75.6% of the administered dose, with 69.5% being unchanged ampicillin and 6.1% being metabolites. fao.org

Ampicillin exhibits low plasma protein binding in humans, averaging about 20%, compared to 60% to 90% for other penicillins. drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org This low binding influences its distribution throughout body tissues and fluids. Ampicillin diffuses readily into most body tissues and fluids, although penetration into the cerebrospinal fluid and brain is limited unless the meninges are inflamed. drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org

Host factors can influence ampicillin pharmacokinetics. For instance, pregnancy increases the clearance of ampicillin, necessitating higher doses to achieve therapeutic levels. wikipedia.org Ampicillin crosses the placenta and is found in amniotic fluid at concentrations 50-100% of maternal plasma levels. wikipedia.org In neonates, renal function is not fully developed, leading to a longer half-life and lower renal clearance of ampicillin compared to adults. drugs.comfda.govwikipedia.orgresearchgate.net

Research also suggests that ampicillin can interact with host metabolism indirectly through its effects on the gut microbiome. Studies in mice have shown that perinatal ampicillin administration significantly alters the mother's bile acid metabolism, although it has minimal influence on infant bile acid levels. biorxiv.orgsciencecast.org Untargeted metabolomics of fecal samples from mouse dams and infants identified bile acids and related cholane (B1240273) steroids as particularly sensitive to ampicillin treatment. sciencecast.org Bile acids, modified by the gut microbiome, act as mediators in the communication between microbiota and the host. biorxiv.orgsciencecast.org

Furthermore, ampicillin-induced alterations in gut flora in rats have been shown to decrease the ability to excrete toxic metals like mercury. nih.gov This is attributed to the altered gut microbiota impacting detoxification enzymes and xenobiotic-metabolizing and transporting host proteins. nih.gov

Data Table: Ampicillin Metabolism and Excretion

| Species | Route of Administration | % Excreted Unchanged (Urine) | % Excreted as Metabolites (Urine) | Major Metabolites Identified | Source |

| Human | Oral/Intravenous | Largely unchanged drugs.comnih.govrxlist.comwikidoc.orgfda.govmsdvetmanual.com (approx. 80% nih.govnih.gov) | Approx. 20% nih.govnih.gov | (5R,6R)-penicilloic acid, (5S,6R)-penicilloic acid, ampicillin piperazine-2,5-dione, (3S,5R)-ampicillin penilloic acid, (3S,5S)-ampicillin penilloic acid nih.govnih.govnih.govfao.org | nih.govnih.govnih.govfao.org |

| Rat | Intraperitoneal | 69.5% (Bile and Urine) fao.org | 6.1% (Bile and Urine) fao.org | (5R,6R)-ampicilloic acid, (5S,6R)-ampicilloic acid, ampicillin piperazine-2,5-dione fao.org | fao.org |

Data Table: Ampicillin Protein Binding

| Species | Plasma Protein Binding (%) | Source |

| Human | 20% drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org | drugs.comnih.govrxlist.comwikidoc.orgfda.govwikipedia.org |

Detailed Research Findings:

A study in rats showed that following intraperitoneal injection, ampicillin was distributed throughout major organ systems, with a serum half-life of approximately 27 minutes. nih.goviarc.fr Tissue levels in lung, muscle, heart, testicle, and spleen were lower compared to serum levels. nih.gov Hepatic penetration was higher than that of cephalothin. nih.gov

Research investigating the impact of perinatal ampicillin administration in murine models demonstrated significant alterations in the mother's bile acid metabolism. biorxiv.orgsciencecast.org Untargeted metabolomics revealed that bile acids and related cholane steroids were particularly sensitive to ampicillin exposure. sciencecast.org

Studies in rats have indicated that ampicillin treatment can lead to altered gut flora, which subsequently decreases the fecal excretion of toxic metals such as mercury. nih.gov This effect is thought to be mediated by the influence of the altered microbiota on host detoxification pathways and protein transporters. nih.gov

In mice, typical doses of ampicillin were found to affect the diversity and structure of the gut microbiota, leading to changes in metabolite abundance, including a significant increase in succinate (B1194679) and a reduction in butyrate. frontiersin.org These metabolic alterations were associated with an increased intestinal immune response. frontiersin.org

Drug Interactions and Clinical Implications

Synergistic Antimicrobial Combinations

Aminoglycoside Synergism

The combination of L-Ampicillin with aminoglycoside antibiotics demonstrates a well-documented synergistic effect against various bacterial species, notably enterococci and Group B streptococci. nih.govoup.comnih.gov This synergy is clinically significant, particularly in treating serious infections where a bactericidal effect is paramount. The mechanism underlying this synergy, especially in enterococci, involves L-Ampicillin's ability to inhibit bacterial cell wall synthesis. oup.com This action is believed to enhance the intracellular uptake of the aminoglycoside, which then inhibits protein synthesis at the ribosomal level, leading to a more potent bactericidal outcome than either agent alone. oup.com

Research has consistently shown this synergistic activity in vitro. For instance, studies have demonstrated bactericidal synergy between ampicillin (B1664943) and aminoglycosides like gentamicin (B1671437) and streptomycin against strains of lactobacilli that are tolerant to beta-lactam antibiotics alone. asm.org Similarly, the combination has proven effective against aminoglycoside-resistant Group B streptococci. nih.govasm.org This synergistic relationship allows for effective eradication of pathogens that might be resistant to monotherapy. asm.org

Table 1: In Vitro Synergism of Ampicillin-Aminoglycoside Combinations

| Bacterial Species | Aminoglycoside | Outcome |

|---|---|---|

| Group B Streptococci | Gentamicin, Tobramycin, Kanamycin, Amikacin | Synergy demonstrated in all tested combinations. nih.gov |

| Enterococci | Gentamicin, Streptomycin | Facilitated intracellular uptake of the aminoglycoside leads to a bactericidal effect. oup.com |

Interactions Affecting Ampicillin's Pharmacokinetics

Probenecid Co-administration

The co-administration of Probenecid with L-Ampicillin significantly alters the pharmacokinetic profile of the antibiotic. nih.govnih.gov Probenecid is known to competitively inhibit the renal tubular secretion of weak organic acids, a category that includes penicillin antibiotics like ampicillin. glowm.comdrugbank.com This inhibition leads to a decrease in the renal clearance of L-Ampicillin, resulting in higher and more sustained plasma concentrations. nih.govnih.gov

This interaction is clinically utilized to enhance the therapeutic efficacy of L-Ampicillin. By prolonging its half-life in the plasma, the dosing interval can be extended, or higher peak concentrations can be achieved, which is beneficial in treating less susceptible organisms. nih.gov A study comparing the pharmacokinetics of an ampicillin/probenecid combination formulation demonstrated this effect clearly. nih.gov

Table 2: Pharmacokinetic Parameters of Ampicillin with and without Probenecid

| Pharmacokinetic Parameter | Ampicillin Alone (Test Formulation) | Ampicillin with Probenecid (Reference Formulation) |

|---|---|---|

| Cmax (µg/mL) | 13.45 (SD 3.43) | 15.04 (SD 5.68) |

| Tmax (hours) | 1.58 (SD 0.49) | 1.78 (SD 0.55) |

| AUC(0-24) (µg/mL/h) | 50.78 (SD 13.39) | 57.44 (SD 17.27) |

| AUC(0-infinity) (µg/mL/h) | 51.95 (SD 13.45) | 58.74 (SD 17.19) |

Data from a study on a combination formulation. Cmax = Maximum plasma concentration; Tmax = Time to maximum concentration; AUC = Area under the curve. nih.gov

Interactions Affecting Other Medications

Oral Contraceptive Efficacy Modulation

The potential interaction between L-Ampicillin and oral contraceptives has been a subject of considerable discussion and research, though the clinical significance remains debated. The proposed mechanism suggests that broad-spectrum antibiotics like ampicillin can alter the normal gut flora. nih.govresearchgate.net This disruption may interfere with the enterohepatic recirculation of estrogen metabolites. nih.gov Specifically, bacterial enzymes in the gut are responsible for hydrolyzing estrogen conjugates, allowing the active hormone to be reabsorbed. A reduction in these bacteria could theoretically lead to lower plasma concentrations of ethinylestradiol, potentially compromising contraceptive efficacy. nih.govresearchgate.net

However, clinical evidence supporting a significant interaction is not definitive. Several pharmacokinetic studies have failed to show a consistent or significant decrease in the plasma concentrations of oral contraceptive steroids in women taking ampicillin. nih.govsemopenalex.org One study involving eleven women found that while taking ampicillin, all cycles appeared to be anovulatory, and there was no significant impact on serum estradiol, progesterone, luteinizing hormone, or follicle-stimulating hormone levels. nih.gov Therefore, while a theoretical mechanism for interaction exists, its clinical impact on the majority of users appears to be minimal. semopenalex.org

Anticoagulant Activity Potentiation

There is evidence to suggest that penicillins, including L-Ampicillin, may potentiate the effects of oral anticoagulants such as warfarin. drugbank.comdrugs.com The primary proposed mechanism for this interaction is the inhibition of platelet aggregation by high doses of penicillins. drugs.com This can increase the risk of bleeding in patients concurrently treated with anticoagulants.

Case reports have described increases in prothrombin time and International Normalized Ratio (INR), as well as bleeding events in patients on stable anticoagulant therapy after initiating penicillin treatment. drugs.com While this interaction has been more commonly reported with large, intravenous doses of certain penicillins, it has also been observed with standard oral doses. drugs.com Caution is therefore advised when L-Ampicillin is prescribed to patients receiving oral anticoagulant therapy, with recommendations for more frequent monitoring of their INR. drugs.com

Vaccine Efficacy Interactions

The interaction between ampicillin and vaccine efficacy is complex, with research indicating both potential reduction in effectiveness, particularly with live oral vaccines, and enhancement of the immune response in specific contexts. The outcome of this interaction often depends on the type of vaccine administered and the mechanism by which the vaccine elicits an immune response.

For live attenuated oral vaccines, such as the typhoid vaccine, concurrent use of antibiotics like ampicillin can diminish the vaccine's therapeutic efficacy. drugbank.compacehospital.com The antibiotic can eliminate the live bacteria in the vaccine strain before it can multiply sufficiently to induce a protective immune response. It is generally recommended that live, attenuated oral typhoid vaccines not be administered during, and for at least three days after, treatment with antibiotics. drugs.com Similarly, ampicillin may interfere with the immunological response to the cholera vaccine. pacehospital.com

Broader studies on antibiotic use in infants and children have also suggested a link between the administration of antibiotics and a compromised immune response to several routine vaccines. sciencenews.orgflinders.edu.au Antibiotic use in the first two years of life has been associated with lower antibody responses to vaccines for polio, diphtheria-tetanus-pertussis, Haemophilus influenzae type b, and pneumococcal disease. sciencenews.orgumn.edu This effect is thought to be related to the disruption of the gut microbiome, which plays a crucial role in shaping the immune system. flinders.edu.au

Conversely, some preclinical studies have demonstrated that ampicillin can enhance the antibody response to certain vaccines. In a mouse model, the concurrent administration of ampicillin with the oral live-attenuated Salmonella enterica serovar Typhi vaccine (Ty21a) was found to significantly enhance the B-cell response, the antigen-specific T-cell response, and the protective immune response. nih.gov Researchers observed that ampicillin improved the humoral immune response not only to the vaccine itself but also to protein antigens and DNA vaccines carried by the Ty21a vector. nih.gov For instance, total antibody levels in the ampicillin-treated group at day 21 were significantly higher than in the control group. nih.gov This enhancing effect was also seen with antibody levels directed toward the lipopolysaccharide (LPS) of the bacteria. nih.gov

The table below summarizes findings from a key study investigating the enhancing effect of ampicillin on the immune response to the Ty21a vaccine in a mouse model.

Table 1: Effect of Ampicillin on Antibody Response to Oral Ty21a Vaccine in Mice

| Antibody Measured | Time Point | Result with Ampicillin Co-administration | Significance |

|---|---|---|---|

| Anti-LPS IgM | Day 21 | Significantly Enhanced | P < 0.05 nih.gov |

| Total Anti-LPS Antibody | Day 21 | Significantly Enhanced | P < 0.005 nih.gov |

| Anti-Tetanus Toxoid IgG2a | Day 7 & 21 | Significantly Enhanced | P < 0.05 & P < 0.005, respectively nih.gov |

| Anti-HBsAg IgM | Day 7 & 21 | Significantly Enhanced | P < 0.005 & P < 0.01, respectively nih.gov |

| Total Anti-HBsAg Antibody | Day 7 & 21 | Significantly Enhanced | P < 0.05 (both time points) nih.gov |

LPS: Lipopolysaccharide; HBsAg: Hepatitis B surface antigen. Data reflects response to Ty21a carrying a DNA vaccine encoding for HBsAg or a protein antigen from tetanus toxoid.

Immunomodulatory Effects Research

Direct Effects on Host Immune Cells

L-Ampicillin has been observed to exert direct effects on a range of host immune cells, including those involved in both the innate and adaptive immune systems. These effects encompass the modulation of cytokine production, alterations in phagocytic and bactericidal capacities, and influences on the activity of lymphocytes and macrophages.

The production of cytokines, the signaling molecules of the immune system, can be influenced by L-Ampicillin. Research has shown that in a model of ampicillin-induced intestinal dysbiosis, there was a notable decrease in the expression of the pro-inflammatory cytokines Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in animals treated with specific probiotics, suggesting an indirect modulatory role for ampicillin (B1664943) in this context. nih.gov In a direct assessment of its impact on human immune cells, a study investigating the effects of ampicillin and a sulbactam (B1307)/ampicillin combination found no evidence of immunodepressive activity on the production of Interleukin-2 (IL-2) and Immunoglobulin A (IgA) by peripheral mononuclear cells. nih.gov

The ability of phagocytic cells, such as neutrophils and macrophages, to engulf and destroy pathogens is a cornerstone of the innate immune response. Some evidence suggests that ampicillin may have a minor inhibitory effect on the myeloperoxidase activity and phagocytic capabilities of neutrophils. nih.gov However, the direct impact on the bactericidal capacity of these cells remains an area requiring more definitive research. The penetration of beta-lactam antibiotics like penicillin G into polymorphonuclear lymphocytes has been reported to be poor, with no observed intracellular effect on Staphylococcus aureus.

Further research with quantitative data is necessary to fully elucidate the effects of L-Ampicillin on the phagocytic and bactericidal functions of different phagocyte populations.

Table 1: Effects of L-Ampicillin on Phagocytic and Bactericidal Capacities

| Immune Cell Type | Phagocytic Activity | Bactericidal Capacity |

| Neutrophils | Potentially slight inhibition | Data inconclusive |

| Macrophages | Data not available | Data not available |

L-Ampicillin has been shown to modulate the activity of lymphocytes. One study demonstrated that ampicillin can modulate the proliferative response of human lymphocytes to the mitogen phytohaemagglutinin (PHA). researchgate.net The direction of this modulation, whether enhancement or suppression, was dependent on the concentration of PHA used. researchgate.net Conversely, another study found no immunodepressive effect of ampicillin or a sulbactam/ampicillin combination on the proliferative response of peripheral mononuclear cells. nih.gov

The influence of L-Ampicillin on macrophage polarization, the process by which macrophages adopt different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is an area that requires further investigation. Understanding how L-Ampicillin may shift this balance is crucial for a complete picture of its immunomodulatory profile.

Table 2: Influence of L-Ampicillin on Lymphocyte and Macrophage Activity Markers

| Cell Type | Activity Marker | Observed Effect of L-Ampicillin |

| Lymphocytes | Proliferation (in response to PHA) | Modulated (dose-dependent) researchgate.net |

| Lymphocytes | Proliferation (general) | No immunodepressive effect nih.gov |

| Macrophages | M1/M2 Polarization Markers | Data not available |

Impact on Adaptive Immune Responses

The adaptive immune system, characterized by its specificity and memory, is also subject to the influence of L-Ampicillin. This includes its effects on antigen-specific immune responses and the activation and function of B-cells and T-cells.

The generation of an immune response to a specific antigen can be subtly altered by the presence of L-Ampicillin. One study in rabbits immunized with sheep red blood cells found no significant change in the total serum protein content or antibody titer after the administration of ampicillin, suggesting that, in this model, it did not adversely affect the specific humoral immune response. nih.gov The fact that monoclonal antibodies have been successfully raised against ampicillin itself indicates that the molecule can be recognized as an antigen by the immune system. nih.gov

Research has indicated that L-Ampicillin can influence the behavior of B-cells and T-cells, the key players in adaptive immunity. A study involving a combination of antibiotics, including ampicillin, showed an increase in the frequency of IL-10-producing regulatory B-cells, a subset of B-cells with immunosuppressive functions. researchgate.net

Regarding T-cells, investigations into the effects of ampicillin on human T-cell gene expression have revealed an upregulation of genes associated with T helper 2 (Th2) and T regulatory (Treg) cell differentiation. This suggests a potential skewing of the T-cell response towards humoral immunity and immune tolerance.

Further research is needed to delineate the direct and independent effects of L-Ampicillin on the activation, proliferation, and effector functions of different B-cell and T-cell subsets.

Influence on Gut Microbiota and Host Immunity

L-Ampicillin, a broad-spectrum antibiotic, exerts a significant influence on the complex ecosystem of the gut microbiota and, consequently, on host immunity. Its use can lead to substantial alterations in the composition, diversity, and metabolic function of intestinal microorganisms. news-medical.netnih.gov This disruption of the microbial equilibrium, known as dysbiosis, can have cascading effects on the host's immune system, which is intricately linked with the gut microbiome. nih.govnih.gov

The impact can be drastic; one study in mice found that a two-week course of ampicillin induced a state that appeared to be germ-free, with no bacterial DNA being detectable. nih.gov However, this elimination is not always complete. Following the cessation of treatment, bacteria reappeared, but the composition of the recovering microbiota was markedly different from that of untreated subjects, indicating that the recolonization process is influenced by the remaining suppressed bacteria and the environment, and may not lead to a full return to the original state. nih.gov These alterations can be long-lasting and, in some cases, may cause irreversible changes to the intestinal microbiota. nih.gov

The host's immune system is closely intertwined with the gut microbiota, and L-Ampicillin-induced dysbiosis can therefore modulate immune responses. The gut microbiota plays a crucial role in the maturation and proper functioning of the immune system, and its disruption can lead to immunological changes. nih.gov Research in animal models has shown that ampicillin treatment can reduce the expression of innate cytokines and have a lasting impact on certain immune cells, such as natural killer T cells, and a more transient effect on regulatory T cells. nih.gov In neonates, exposure to broad-spectrum ampicillin has been associated with deficiencies in colonic regulatory T cells, which are critical for immune tolerance. news-medical.net This disruption of the gut-liver axis can also lead to significant alterations in gene expression in both the gut and the liver. mdpi.combohrium.com

| Bacterial Phylum/Genus | Observed Change | Reference |

|---|---|---|

| Proteobacteria | Increase | frontiersin.orgfrontiersin.org |

| Bacteroidetes | Decrease | frontiersin.org |

| Firmicutes | Decrease | frontiersin.org |

| Lactobacillus | Decrease | nih.gov |

| Bifidobacterium | Decrease | nih.gov |

| Enterococcus | Increase | nih.gov |

Role in Antibiotic-Associated Diarrhea and Dysbacteriosis

One of the most well-documented clinical consequences of the dysbacteriosis induced by L-Ampicillin is antibiotic-associated diarrhea (AAD). researchgate.netnih.gov AAD is a common adverse effect of antibiotic therapy, with prevalence estimates ranging from 5% to 39%. mdpi.com A prospective clinical study focusing on ampicillin found that 16% of patients experienced a change in bowel habits, and 4.5% developed diarrhea. nih.gov